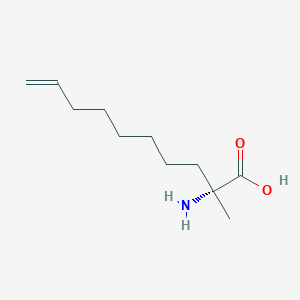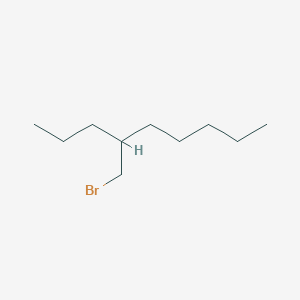
(R)-2-amino-2-methyldec-9-enoic acid
Overview
Description
®-2-amino-2-methyldec-9-enoic acid is a chiral amino acid derivative with a unique structure characterized by an amino group, a methyl group, and a double bond in its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-methyldec-9-enoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors or using chiral catalysts to ensure the desired enantiomer is obtained. For example, the synthesis might involve the use of chiral auxiliaries or chiral catalysts in the alkylation of a suitable precursor, followed by functional group transformations to introduce the amino and methyl groups.
Industrial Production Methods
Industrial production of ®-2-amino-2-methyldec-9-enoic acid typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are designed to maximize yield and enantiomeric purity while minimizing the use of hazardous reagents and waste production. The use of biocatalysts, such as enzymes, can offer a more environmentally friendly and sustainable approach to production.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-methyldec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the carbon chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to form amides.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated amino acids.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry
In chemistry, ®-2-amino-2-methyldec-9-enoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the role of chirality in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-2-amino-2-methyldec-9-enoic acid is explored for its potential therapeutic applications. It can be used in the design of drugs that target specific enzymes or receptors, taking advantage of its chiral properties to enhance efficacy and reduce side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-amino-2-methyldec-9-enoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino group and the double bond in its structure allow it to interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-2-methyldec-9-enoic acid
- ®-2-amino-2-methylundec-9-enoic acid
- ®-2-amino-2-methyloct-9-enoic acid
Uniqueness
®-2-amino-2-methyldec-9-enoic acid is unique due to its specific chiral configuration and the presence of a double bond in its carbon chain. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications. Its chiral nature also distinguishes it from other similar compounds, providing specific interactions with biological targets that can be exploited in drug design and other applications.
Properties
IUPAC Name |
(2R)-2-amino-2-methyldec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h3H,1,4-9,12H2,2H3,(H,13,14)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZFECWHKQLRGK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCCCCC=C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)
amine](/img/structure/B1444222.png)
amine](/img/structure/B1444223.png)


![1-[(1-Hydroxycyclohexyl)methyl]azetidin-3-ol](/img/structure/B1444230.png)


